molecular formula C10H15FN2 B2853742 [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine CAS No. 923183-19-1

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine

Cat. No.: B2853742
CAS No.: 923183-19-1
M. Wt: 182.242
InChI Key: DCPXWPIELFCMFQ-UHFFFAOYSA-N
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Description

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is an organic compound with a complex structure that includes an amino group, a fluorophenyl group, and a dimethylamine group

Properties

IUPAC Name

1-(4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPXWPIELFCMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine typically involves the reaction of 4-fluorophenethylamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-amino-2-(4-fluorophenyl)ethyldimethylamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can effectively inhibit the activity of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer proliferation and metastasis. The inhibition efficacy of these compounds has been compared favorably against established drugs like Sorafenib, demonstrating their potential as novel anticancer agents .

Neuropharmacology

The compound's structural similarities to various neurotransmitters suggest potential applications in neuropharmacology. It may influence pathways related to mood regulation and cognitive functions, making it a candidate for further investigation in the treatment of neurological disorders .

Insecticidal Properties

Studies have indicated that analogues of 2-amino-2-(4-fluorophenyl)ethyldimethylamine possess insecticidal properties. These compounds can disrupt the physiological processes in pests, making them valuable in developing new agrochemicals aimed at pest control .

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific functionalities. Its amine groups allow for reactions that can modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer agentsEffective against EGFR and VEGFR-2; potential for selective cytotoxicity .
NeuropharmacologyPotential treatment for neurological disordersMay influence neurotransmitter pathways; requires further research .
AgrochemicalsInsecticidesExhibits insecticidal activity; useful for pest management .
Materials SciencePolymer modificationEnhances thermal stability and mechanical properties of polymers .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a derivative closely related to 2-amino-2-(4-fluorophenyl)ethyldimethylamine against five cancer cell lines (MCF-7, HCT-116, PC-3, A549, HepG-2). The results demonstrated strong selective cytotoxicity towards malignant cells with minimal effects on normal cell lines .

Case Study 2: Insecticidal Activity

Research on insecticidal analogues revealed that compounds derived from 2-amino-2-(4-fluorophenyl)ethyldimethylamine effectively targeted specific metabolic pathways in pests. This study highlighted the potential for developing environmentally friendly insecticides based on these findings .

Mechanism of Action

The mechanism of action of [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenethylamine: Shares the fluorophenyl group but lacks the dimethylamine group.

    N,N-Dimethylamine: Contains the dimethylamine group but lacks the fluorophenyl group.

    Phenethylamine: Similar structure but without the fluorine substitution.

Uniqueness

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is unique due to the presence of both the fluorophenyl and dimethylamine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula: C11_{11}H16_{16}F\N2_2
  • Molecular Weight: 198.26 g/mol

The presence of a fluorine atom on the phenyl ring is significant as it influences the compound's lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as:

  • Signal Transduction: It may affect pathways involved in cellular signaling.
  • Gene Expression: The compound could influence the transcriptional regulation of specific genes.
  • Metabolic Processes: It may alter metabolic pathways, impacting cellular homeostasis.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects: Studies have shown that it can inhibit the growth of various cancer cell lines. For example, it has demonstrated activity against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cell lines.
Cell LineIC50_{50} (µM)Reference
A54915.0
HeLa10.5
HT2912.0
  • Cholinesterase Inhibition: The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary data suggest it may exhibit moderate inhibitory activity against AChE.

Case Studies

  • In Vitro Antiproliferative Activity:
    A study screened this compound against several cancer cell lines. The results indicated selective cytotoxicity towards malignant cells with minimal toxicity to normal cells, highlighting its potential for therapeutic applications in oncology .
  • Mechanistic Insights:
    Further investigations into the mechanism revealed that the compound interacts with specific kinases involved in cell proliferation and survival pathways. For instance, it was found to inhibit EGFR and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
  • Pharmacokinetic Studies:
    Pharmacokinetic profiling indicated favorable absorption characteristics, suggesting that this compound could effectively reach therapeutic concentrations in vivo .

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